2'-epi-5-Deoxystrigol

Arbuscular Mycorrhizal Symbiosis Strigolactone Stereochemistry Hyphal Branching Bioassay

2'-epi-5-Deoxystrigol is a specific stereoisomer of the strigolactone (SL) plant hormone 5-deoxystrigol (5DS), a class of terpenoid lactones that function as endogenous regulators of shoot branching and as rhizosphere signals. Naturally occurring SLs are divided into two distinct stereochemical families, with 5DS serving as the parent scaffold for the strigol-type family, characterized by a conserved 2'R butenolide D-ring configuration.

Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
Cat. No. B8036310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-epi-5-Deoxystrigol
Molecular FormulaC19H22O5
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C
InChIInChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14+,16+/m1/s1
InChIKeyQXTUQXRFEBHUBA-MDVYPADHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-epi-5-Deoxystrigol: A Specific Stereoisomer for Strigolactone Signaling Research


2'-epi-5-Deoxystrigol is a specific stereoisomer of the strigolactone (SL) plant hormone 5-deoxystrigol (5DS), a class of terpenoid lactones that function as endogenous regulators of shoot branching and as rhizosphere signals [1]. Naturally occurring SLs are divided into two distinct stereochemical families, with 5DS serving as the parent scaffold for the strigol-type family, characterized by a conserved 2'R butenolide D-ring configuration [2]. The designation '2'-epi' indicates an inversion of stereochemistry at the C2' position of the D-ring relative to the canonical 5DS structure, resulting in a 2'S configuration. This single stereochemical change fundamentally alters the molecule's interaction with key SL receptors, creating a critical functional distinction from the natural isomer [2].

Why 2'-epi-5-Deoxystrigol Cannot Be Replaced by Other 5-Deoxystrigol Isomers


Generic substitution among 5-deoxystrigol stereoisomers is not scientifically valid due to their demonstrated stereospecificity for two distinct receptor targets, AtD14 and KAI2, which control divergent physiological pathways [1]. Natural 5DS (2'R) signals preferentially through AtD14 to regulate shoot branching and hypocotyl elongation, while its non-natural enantiomer (2'S-ent-5DS) selectively activates KAI2, a receptor that also perceives karrikin germination signals [1]. The 2'-epi configuration introduces a specific stereochemical profile that results in a unique activity spectrum distinct from both the natural and enantiomeric forms, as evidenced by differential hyphal branching and seed germination potencies [2]. Using an undefined or incorrect isomer would lead to activation of an unintended receptor pathway, confounding experimental results and procurement specifications.

Quantitative Evidence for the Differentiation of 2'-epi-5-Deoxystrigol from Closest Analogs


Hyphal Branching Selectivity: 2'-epi-5-Deoxystrigol vs. ent-2'-epi-5-Deoxystrigol

In a direct head-to-head comparison of SL standards in a Gigaspora margarita hyphal branching bioassay, the unnatural 2'-epi-5-deoxystrigol stereoisomer (2'S D-ring) exhibited a minimum effective concentration (MEC) for hyphal branching that is an order of magnitude less potent than the natural ent-2'-epi-5-deoxystrigol stereoisomer (2'R D-ring) [1]. The observed MEC was 30 pg per disc for 2'-epi-5-deoxystrigol compared to 3 pg per disc for ent-2'-epi-5-deoxystrigol [1].

Arbuscular Mycorrhizal Symbiosis Strigolactone Stereochemistry Hyphal Branching Bioassay

Germination Activity: Racemic 2'-epi-5-Deoxystrigol vs. Racemic 5-Deoxystrigol

A direct comparison of racemic mixtures in a Striga hermonthica seed germination assay revealed that (±)-2'-epi-5-deoxystrigol is a significantly weaker germination stimulant than (±)-5-deoxystrigol [1]. At a concentration of 200 nM, (±)-2'-epi-5-deoxystrigol induced only 11.33 ± 1.76% germination, while (±)-5-deoxystrigol induced 26.00 ± 9.87% germination [1]. At 20 nM, neither compound induced germination above zero [1].

Parasitic Weed Germination Striga hermonthica Structure-Activity Relationship

Shoot Branching Inhibition: The 2'R Configuration is Essential for High Activity

A structure-activity relationship study of 5DS stereoisomers in a rice shoot branching assay demonstrated that stereoisomers with the 2'R configuration—including (+)-5DS and (-)-2'-epi-5DS—exhibited stronger activity than the 2'S-configured isomers [1]. The 3,6'-dihydro GR24 analog was found to be completely inactive, confirming that the intact enol ether linkage is essential for branching inhibition [1]. While specific IC50 values were not reported in the abstract, the study establishes that the 2'R configuration is a critical determinant of hormonal potency in monocotyledonous systems [1].

Shoot Branching Tiller Bud Outgrowth Strigolactone Hormonal Activity

Optimal Application Scenarios for 2'-epi-5-Deoxystrigol Based on Quantitative Evidence


Stereospecific Discrimination of SL Receptors (AtD14 vs. KAI2)

2'-epi-5-Deoxystrigol, with its 2'S configuration, is a critical probe for differentiating KAI2-mediated signaling from canonical AtD14-dependent SL responses [1]. Based on established receptor stereoselectivity, this isomer is predicted to preferentially activate KAI2, making it essential for studies aimed at dissecting the divergent roles of these two paralogous receptors in karrikin and SL signaling pathways [1].

Controlled AM Fungal Hyphal Branching Studies

The 10-fold lower activity of 2'-epi-5-deoxystrigol (MEC = 30 pg/disc) compared to ent-2'-epi-5-deoxystrigol (MEC = 3 pg/disc) in triggering hyphal branching in Gigaspora margarita makes it a valuable tool for quantitative studies on the stereochemical requirements of AM fungal symbiosis signaling [2]. The production of ent-2'-epi-5-deoxystrigol by specific rice cultivars further enables investigations into plant-fungal communication selectivity [2].

Structure-Activity Relationship (SAR) Studies in Parasitic Weed Germination

The racemic form, (±)-2'-epi-5-deoxystrigol, induces 11.33 ± 1.76% Striga hermonthica germination at 200 nM, a 2.3-fold lower activity than racemic 5DS [2]. This defined, differential potency positions it as a key analog for SAR studies aimed at developing synthetic germination agonists or antagonists for parasitic weed control [2].

Rice Tiller Bud Outgrowth and Nutrient Deficiency Response Research

As the major endogenous strigolactone in rice, (-)-2'-epi-5-deoxystrigol (the natural 2'R epimer) is the physiologically relevant standard for quantifying SL levels during tiller bud outgrowth regulation under phosphate deficiency [3]. The unnatural 2'-epi isomer serves as a critical negative or stereochemical control in these plant developmental studies to confirm receptor-specific responses [3].

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